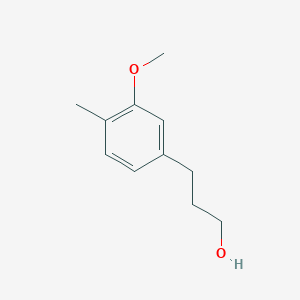

3-(3-Methoxy-4-methylphenyl)propan-1-ol

描述

3-(3-Methoxy-4-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24354 g/mol . It is a member of the methoxybenzenes family and is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a propanol chain.

准备方法

The synthesis of 3-(3-Methoxy-4-methylphenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reduction of 4′-methylpropiophenone using suitable reducing agents . Another approach includes the reaction of aromatic amines with allyl alcohol, followed by reduction and methylation reactions . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

化学反应分析

3-(3-Methoxy-4-methylphenyl)propan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired products are formed efficiently.

科学研究应用

3-(3-Methoxy-4-methylphenyl)propan-1-ol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

相似化合物的比较

3-(3-Methoxy-4-methylphenyl)propan-1-ol can be compared with other similar compounds, such as:

3-(4-Methoxyphenyl)-1-propanol: This compound has a similar structure but lacks the methyl group on the phenyl ring.

1-(4-Methylphenyl)-1-propanol: This compound has a similar propanol chain but differs in the position of the methoxy group.

3-(4-Methoxyphenyl)-1-phenyl-propan-1-one: This compound has a ketone group instead of an alcohol group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

3-(3-Methoxy-4-methylphenyl)propan-1-ol, also known by its chemical name and CAS number 168132-18-1, is an organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16O2. Its structure consists of a propanol backbone substituted with a methoxy and a methyl group on a phenyl ring, which contributes to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in the following areas:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, in vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 20 to 50 µM, indicating a moderate level of activity compared to standard chemotherapeutics .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for neurodegenerative disease management .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other phenolic compounds, it may disrupt microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division and proliferation .

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt pathway .

Study 1: Anticancer Activity

A study published in MDPI explored the antiproliferative effects of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited IC50 values significantly lower than those of conventional chemotherapeutics. This suggests that further development could lead to effective cancer treatments .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving mice with induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers. Histological analysis showed reduced tissue damage compared to control groups .

Data Tables

属性

IUPAC Name |

3-(3-methoxy-4-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9-5-6-10(4-3-7-12)8-11(9)13-2/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUFCXIYFOCUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。